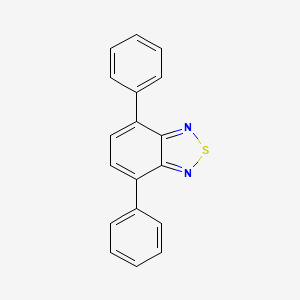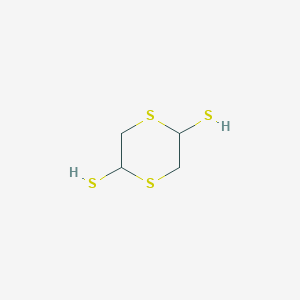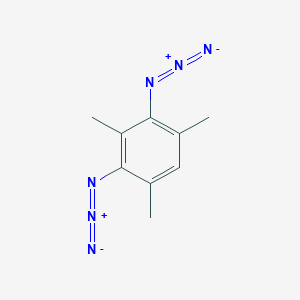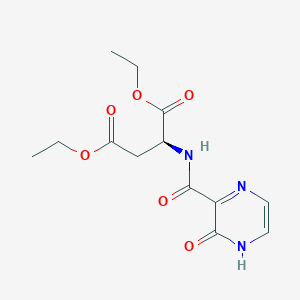
Formic acid;oxan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formic acid;oxan-4-ol is a compound that combines formic acid, the simplest carboxylic acid, with oxan-4-ol, a cyclic ether Formic acid is known for its presence in the venom of ants and its use as a preservative and antibacterial agent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Formic acid can be synthesized through the hydrolysis of formamide or by the oxidation of methanol. Oxan-4-ol can be prepared by the reduction of gamma-butyrolactone using lithium aluminum hydride. The combination of formic acid and oxan-4-ol can be achieved through esterification reactions under acidic conditions.
Industrial Production Methods
Industrially, formic acid is produced by the hydrolysis of methyl formate, which is obtained from methanol and carbon monoxide. Oxan-4-ol is typically produced through the catalytic hydrogenation of gamma-butyrolactone.
Análisis De Reacciones Químicas
Types of Reactions
Formic acid;oxan-4-ol undergoes various chemical reactions, including:
Oxidation: Formic acid can be oxidized to carbon dioxide and water.
Reduction: Oxan-4-ol can be reduced to tetrahydrofuran.
Substitution: Both components can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Carbon dioxide and water from formic acid.
Reduction: Tetrahydrofuran from oxan-4-ol.
Substitution: Various halogenated derivatives.
Aplicaciones Científicas De Investigación
Formic acid;oxan-4-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent.
Biology: Studied for its role in metabolic pathways and as a potential antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery vehicle.
Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of formic acid;oxan-4-ol involves its interaction with various molecular targets. Formic acid acts as a reducing agent and can participate in redox reactions, while oxan-4-ol can act as a solvent and stabilizer in chemical reactions. The pathways involved include the oxidation-reduction cycle and nucleophilic substitution mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: Another simple carboxylic acid with similar properties to formic acid.
Tetrahydrofuran: A cyclic ether similar to oxan-4-ol but without the hydroxyl group.
Uniqueness
Formic acid;oxan-4-ol is unique due to its combination of a carboxylic acid and a cyclic ether, providing a versatile compound with both acidic and etheric properties. This dual functionality makes it valuable in various chemical and industrial applications.
Propiedades
Número CAS |
633278-42-9 |
|---|---|
Fórmula molecular |
C6H12O4 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
formic acid;oxan-4-ol |
InChI |
InChI=1S/C5H10O2.CH2O2/c6-5-1-3-7-4-2-5;2-1-3/h5-6H,1-4H2;1H,(H,2,3) |
Clave InChI |
BOOAXKOLVBODKU-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1O.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Butylsulfamoyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12581764.png)



![1-Pyrrolidinecarboxamide, 2-[4-(1-methylethoxy)phenyl]-5-oxo-](/img/structure/B12581792.png)
![1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-bromo-N,N-dimethyl-](/img/structure/B12581795.png)
![Benzenecarbothioic acid, 4-[(trimethylsilyl)ethynyl]-, S-2-pyridinyl ester](/img/structure/B12581799.png)
![3-Pyridinecarboxamide, N-[[4-(hydroxymethyl)phenyl]methyl]-](/img/structure/B12581805.png)


![Tributyl[2-(methylsulfanyl)phenyl]stannane](/img/structure/B12581831.png)

![3-{[4-(Tetradecyloxy)phenyl]methyl}-4,5-dihydro-1,2,4-oxadiazol-5-one](/img/structure/B12581844.png)
![1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane](/img/structure/B12581848.png)
